tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate
Description
tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate (CAS: 1780343-10-3) is a bicyclic organic compound with a spiro[4.5]decane core. Its molecular formula is C₁₄H₂₆N₂O₂, and it has a molecular weight of 254.37 g/mol . The structure features a tert-butyl carbamate group at position 6 and an amino group at position 2, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or peptidomimetics. Despite its utility, availability challenges are noted, as it is currently discontinued by major suppliers like CymitQuimica .
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-amino-6-azaspiro[4.5]decane-6-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-4-7-14(16)8-6-11(15)10-14/h11H,4-10,15H2,1-3H3 |
InChI Key |
DZTDLWJFWYQKBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate typically involves the reaction of a spirocyclic ketone with an amine under specific conditions. One common method includes the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for tert-Butyl 2-amino-6-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or activating their functions. This can lead to various biological effects, depending on the specific target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s spiro[4.5]decane scaffold distinguishes it from smaller or differently substituted analogs. Below is a comparative analysis of structurally related compounds:
Impact of Structural Variations
Spiro Ring Size
- Spiro[3.4]octane vs. Spiro[4.5]decane: Compounds like tert-Butyl 1-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1251010-30-6) have a smaller bicyclic system, reducing molecular weight (240.34 vs. This may affect solubility and synthetic accessibility .
- Spiro[4.5]decane Derivatives : The target compound’s larger ring offers conformational flexibility, which is advantageous in drug design for optimizing binding interactions .
Substituent Position and Functionality
- Oxo vs. Amino Groups: The 1-oxo derivative (CAS 1221818-08-1) introduces a ketone, increasing polarity and reactivity (e.g., susceptibility to nucleophilic attack) compared to the amino-substituted target .
- Diazaspiro Systems : Compounds with two nitrogen atoms (e.g., CAS 960294-16-0) exhibit enhanced basicity and hydrogen-bonding capacity, useful in metal coordination or pH-sensitive applications .
Functional Group Effects
- tert-Butyl Carbamate : Common across all analogs, this group enhances stability and lipophilicity, aiding in membrane permeability .
- Fluorinated Derivatives : Complex analogs like tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate (CAS 1206821-43-3) demonstrate how electronegative substituents can fine-tune bioactivity for medicinal use .
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